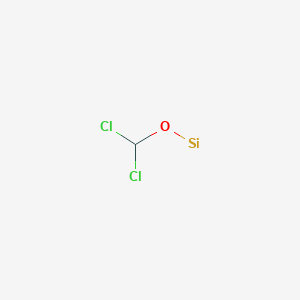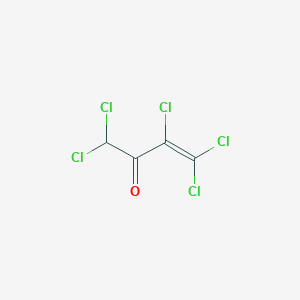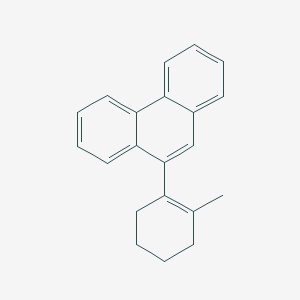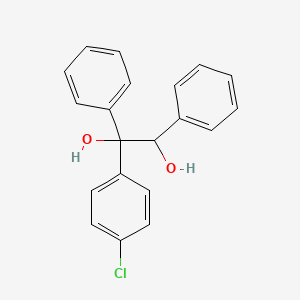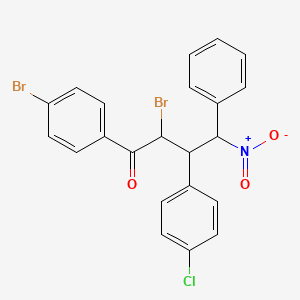
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one is a complex organic compound with a unique structure that includes bromine, chlorine, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol derivatives.
科学的研究の応用
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one
- 2-Amino-4′-bromoacetophenone
Uniqueness
2-Bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one is unique due to its combination of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
6289-93-6 |
|---|---|
分子式 |
C22H16Br2ClNO3 |
分子量 |
537.6 g/mol |
IUPAC名 |
2-bromo-1-(4-bromophenyl)-3-(4-chlorophenyl)-4-nitro-4-phenylbutan-1-one |
InChI |
InChI=1S/C22H16Br2ClNO3/c23-17-10-6-16(7-11-17)22(27)20(24)19(14-8-12-18(25)13-9-14)21(26(28)29)15-4-2-1-3-5-15/h1-13,19-21H |
InChIキー |
VWWYOBLJATTWNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CC=C(C=C3)Br)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


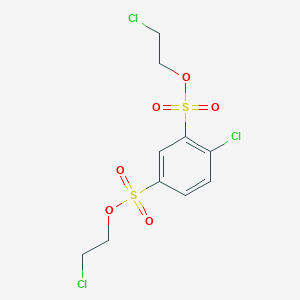

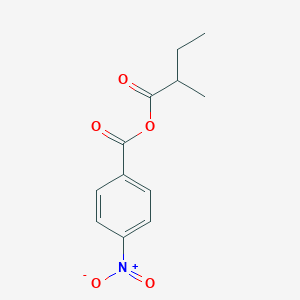
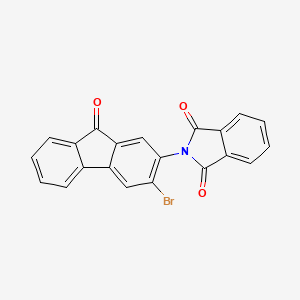
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)





